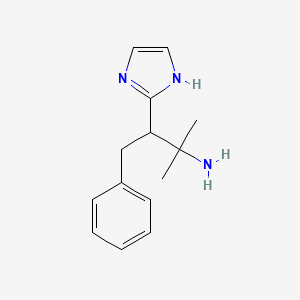![molecular formula C10H17NO3 B11770687 (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)
(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルは、ユニークな構造を持つ複雑な有機化合物です。ヘテロ環式化合物のクラスに属し、その多様な化学的性質と用途で知られています。この化合物は、その潜在的な生物学的および化学的活性のために、科学研究のさまざまな分野で特に注目されています。
準備方法
合成ルートと反応条件
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルの合成には、通常、容易に入手可能な出発物質から始まる複数のステップが含まれます。一般的な合成ルートの1つは、特定の条件下で適切な前駆体を環化させて、目的のヘテロ環系を形成することです。反応条件には、通常、触媒、溶媒、および制御された温度の使用が含まれ、生成物の高収率と純度が保証されます。
工業生産方法
工業的な設定では、(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルの製造には、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フロー反応器、自動化システム、および厳格な品質管理対策の使用が含まれ、生産の一貫性と効率が保証されます。
化学反応の分析
反応の種類
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルは、以下を含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は酸化されて異なる酸化状態を形成することができ、その化学的性質と反応性を変化させる可能性があります。
還元: 還元反応は、化合物をより還元された形態に変換することができ、その安定性または反応性を高める可能性があります。
置換: この化合物は置換反応に参加することができ、その場合、1つの官能基が別の官能基で置き換えられ、新しい誘導体の生成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素担持パラジウム)が含まれます。反応条件(例:温度、圧力、溶媒の選択)は、目的の結果を得るために注意深く制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は異なる酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな官能基を持つさまざまな置換化合物を生成する可能性があります。
科学研究の応用
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルは、以下を含む広範囲の科学研究の応用を持っています。
化学: この化合物は、より複雑な分子の合成における構成要素として使用され、さまざまな有機合成経路における中間体として役立ちます。
生物学: 抗菌、抗ウイルス、抗癌特性など、その潜在的な生物学的活性について研究されています。
医学: 薬物開発や製剤など、その潜在的な治療用途について調査されています。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルの作用機序は、特定の分子標的および経路との相互作用に関係しています。この化合物は、特定の酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物の比較
類似化合物
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルに類似した化合物には、以下が含まれます。
- tert-ブチル (1S,3aR,6aS)-オクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステル
- tert-ブチル (3aR,6aS)-5-オキソヘキサヒドロシクロペンタ[c]ピロール-2(1H)-カルボン酸エステル
独自性
(1S,3aR,6aS)-エチル 4-ヒドロキシオクタヒドロシクロペンタ[c]ピロール-1-カルボン酸エステルをこれらの類似化合物から際立たせているのは、その特定の官能基と立体化学です。これにより、ユニークな化学的性質と反応性が得られます。この独自性により、さまざまな研究および産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Some similar compounds to (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate include:
- tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and stereochemistry, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
ethyl (3S,3aS,6aR)-6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9-6-3-4-8(12)7(6)5-11-9/h6-9,11-12H,2-5H2,1H3/t6-,7-,8?,9-/m0/s1 |
InChIキー |
GRXQOJCSUYVLMI-QKDHONSWSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@H]2CCC([C@H]2CN1)O |
正規SMILES |
CCOC(=O)C1C2CCC(C2CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


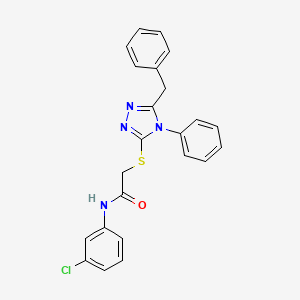
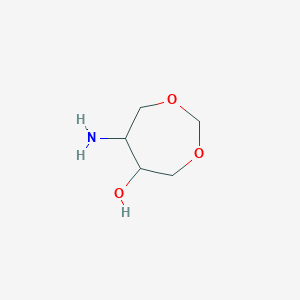
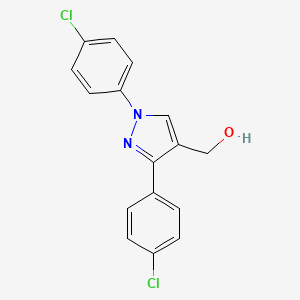
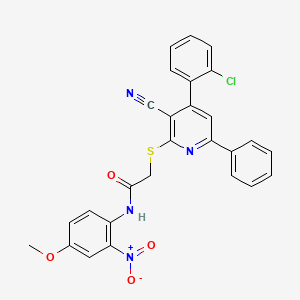
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)

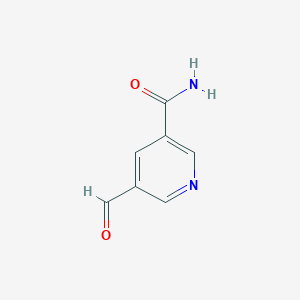
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)

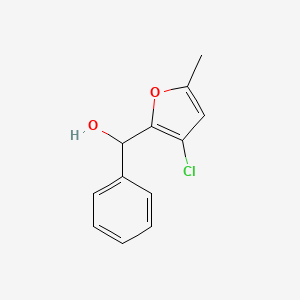
![Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate](/img/structure/B11770662.png)
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)
